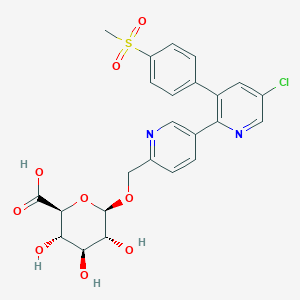

6'-Desmethyl-6'-methylhydroxy etoricoxib-beta-glucuronide

Description

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[5-[5-chloro-3-(4-methylsulfonylphenyl)pyridin-2-yl]pyridin-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23ClN2O9S/c1-37(33,34)16-6-3-12(4-7-16)17-8-14(25)10-27-18(17)13-2-5-15(26-9-13)11-35-24-21(30)19(28)20(29)22(36-24)23(31)32/h2-10,19-22,24,28-30H,11H2,1H3,(H,31,32)/t19-,20-,21+,22-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJWKCNOGFMSHNK-QMDPOKHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=C(N=CC(=C2)Cl)C3=CN=C(C=C3)COC4C(C(C(C(O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=C(N=CC(=C2)Cl)C3=CN=C(C=C3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23ClN2O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349536-40-9 | |

| Record name | 6'-Hydroxymethyl-etoricoxib glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0349536409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6'-HYDROXYMETHYL-ETORICOXIB GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5ED8OAI8F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

UDP-Glucuronosyltransferase (UGT)-Mediated Synthesis

The primary route for synthesizing 6'-desmethyl-6'-methylhydroxy etoricoxib-beta-glucuronide involves enzymatic glucuronidation using hepatic microsomal UGT isoforms. Human UGT1A1 and UGT2B7 are the dominant enzymes responsible for catalyzing the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to the hydroxyl group of the parent compound, 6'-desmethyl-6'-methylhydroxy etoricoxib.

Reaction Conditions :

-

pH : 7.4 (physiological buffer)

-

Temperature : 37°C

-

Cofactors : 5 mM UDPGA, 10 mM MgCl₂

-

Incubation Time : 60–120 minutes

Yield Optimization :

Recombinant Enzyme Systems

Recombinant UGT isoforms expressed in mammalian (HEK293) or insect (Sf9) cell lines offer scalable production. These systems enable high-purity glucuronide synthesis without interference from competing metabolic pathways.

Key Advantages :

-

Specific Activity : Recombinant UGT2B7 achieves a turnover rate of 8.2 nmol/min/mg protein, outperforming liver microsomes.

-

Scalability : Bioreactor-based systems support batch yields exceeding 500 mg/L under optimized conditions.

Chemical Synthesis Approaches

Koenigs-Knorr Glucuronidation

The Koenigs-Knorr method facilitates chemical glucuronidation using protected glucuronic acid donors. This approach is critical for producing reference standards when enzymatic methods yield insufficient quantities.

Synthetic Route :

-

Protection : The hydroxyl groups of glucuronic acid are protected with acetyl or benzyl groups.

-

Activation : Treatment with bromine or iodine generates the glycosyl halide.

-

Coupling : Reaction with 6'-desmethyl-6'-methylhydroxy etoricoxib in the presence of silver carbonate (Ag₂CO₃) or molecular sieves.

-

Deprotection : Alkaline hydrolysis (e.g., 0.1 M NaOH) removes protecting groups.

Reaction Parameters :

| Parameter | Value |

|---|---|

| Solvent | Anhydrous dichloromethane |

| Temperature | 0–4°C (activation step) |

| Coupling Time | 12–24 hours |

| Yield | 55–65% after purification |

Mitsunobu Reaction for Regioselectivity

The Mitsunobu reaction ensures precise β-configuration of the glucuronide bond, avoiding α-anomer contamination.

Reagents :

-

Diethyl azodicarboxylate (DEAD)

-

Triphenylphosphine (PPh₃)

-

Protected glucuronic acid (1.2 eq)

Conditions :

-

Solvent : Tetrahydrofuran (THF)

-

Reaction Time : 6 hours at room temperature

-

Anomeric Ratio (β:α) : 9:1

Industrial-Scale Production

Biocatalytic Continuous Flow Systems

Recent advances leverage immobilized UGT enzymes in continuous flow reactors to enhance throughput and reduce costs.

Process Metrics :

| Metric | Value |

|---|---|

| Enzyme Stability | >80% activity after 10 cycles |

| Space-Time Yield | 12 g/L/day |

| Purity | ≥98% (HPLC) |

Crystallization and Purification

Final purification employs gradient elution chromatography followed by anti-solvent crystallization.

Crystallization Conditions :

-

Solvent System : Ethyl acetate/n-heptane (1:3 v/v)

-

Temperature Gradient : 40°C → 4°C at 0.5°C/min

-

Crystal Form : Monoclinic (confirmed by XRPD)

Analytical Validation

Structural Confirmation

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR (400 MHz, DMSO-): δ 5.32 (d, J = 7.2 Hz, H-1 of glucuronide), 8.14 (s, pyridyl protons).

-

¹³C NMR : 170.8 ppm (C=O of glucuronide), 104.3 ppm (C-1 of glucuronide).

Mass Spectrometry :

Purity Assessment

HPLC Parameters :

| Column | Waters XBridge C18 (4.6 × 150 mm, 3.5 μm) |

|---|---|

| Mobile Phase | 0.1% formic acid (A) / acetonitrile (B) |

| Gradient | 5% B → 95% B over 20 minutes |

| Detection | UV 254 nm |

Challenges and Innovations

Hydrolytic Instability

The β-glucuronide bond is susceptible to enzymatic cleavage by β-glucuronidase in biological matrices. Stabilization strategies include:

Chemical Reactions Analysis

Types of Reactions

6’-Desmethyl-6’-methylhydroxy etoricoxib-beta-glucuronide primarily undergoes hydrolysis and oxidation reactions. Hydrolysis can break the glucuronide bond, releasing the parent compound, while oxidation can further metabolize the compound into various oxidative products .

Common Reagents and Conditions

Hydrolysis: Acidic or enzymatic conditions using β-glucuronidase.

Oxidation: Common oxidizing agents like hydrogen peroxide or enzymatic oxidation using cytochrome P450 enzymes.

Major Products

The major products formed from these reactions include the parent compound, 6’-Desmethyl-6’-methylhydroxy etoricoxib, and various oxidative metabolites .

Scientific Research Applications

Pharmacokinetics and Metabolism

Pharmacokinetic Profile

The pharmacokinetics of 6'-desmethyl-6'-methylhydroxy etoricoxib-beta-glucuronide are crucial for understanding its bioavailability and therapeutic potential. This compound undergoes extensive glucuronidation, a phase II metabolic process that enhances solubility and excretion. The metabolism of etoricoxib to its glucuronide form is mediated by UDP-glucuronosyltransferases (UGTs), particularly UGT1A1 and UGT2B7, which play a pivotal role in determining the plasma concentrations of active metabolites .

Bioavailability Studies

Research indicates that the bioavailability of etoricoxib can be influenced by genetic polymorphisms in UGT enzymes, which may affect the conversion rates to this compound. Variability in the pharmacokinetic profiles among individuals could lead to differences in therapeutic outcomes and adverse effects .

Therapeutic Applications

Pain Management

As a metabolite of etoricoxib, this compound contributes to the analgesic effects observed in patients with chronic pain conditions such as osteoarthritis and rheumatoid arthritis. Its role as an active metabolite suggests that it may enhance the overall efficacy of etoricoxib by prolonging its therapeutic action through sustained plasma levels .

Anti-inflammatory Effects

The anti-inflammatory properties of etoricoxib are well-documented; however, the specific contributions of its glucuronide metabolite are less understood. Studies suggest that glucuronidation may modulate the bioactivity of etoricoxib, potentially influencing inflammation pathways and mediators involved in pain signaling .

Safety and Side Effects

Adverse Reactions

While etoricoxib is generally well-tolerated, its metabolites, including this compound, must be evaluated for safety. Research indicates that glucuronides can sometimes exhibit different pharmacological profiles compared to their parent compounds, which necessitates thorough investigation into their side effect profiles .

Drug Interactions

The potential for drug-drug interactions involving this compound is an area of concern. Co-administration with other drugs metabolized by UGTs may lead to altered pharmacokinetics, necessitating careful monitoring during clinical use .

Case Studies and Research Findings

Several case studies have explored the implications of glucuronidation on drug efficacy and safety:

- Chronic Pain Management : A study involving patients with chronic pain demonstrated that individuals with certain UGT polymorphisms experienced different levels of pain relief when treated with etoricoxib, suggesting a link between genetic variability in drug metabolism and therapeutic outcomes .

- Pharmacogenetic Variability : Research highlighted how genetic differences among patients could lead to significant variations in the plasma concentrations of this compound, impacting both efficacy and safety profiles during treatment with etoricoxib .

Mechanism of Action

The mechanism of action of 6’-Desmethyl-6’-methylhydroxy etoricoxib-beta-glucuronide involves its role as a metabolite of etoricoxib. Etoricoxib selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, reducing the production of prostaglandins involved in inflammation and pain . The glucuronide conjugate enhances the solubility and excretion of the parent drug, facilitating its elimination from the body .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Glucuronides

To contextualize 6'-desmethyl-6'-methylhydroxy etoricoxib-beta-glucuronide, we compare it to three glucuronide metabolites with analogous functional groups or therapeutic relevance:

Table 1: Key Properties of Glucuronide Metabolites

Structural and Functional Differences

- Morphine-6-beta-glucuronide (M6G): M6G exhibits higher antinociceptive potency than morphine, particularly via intracerebroventricular (i.c.v.) administration, despite lower mu-opioid receptor affinity . Its hydrophilicity limits brain penetration after systemic administration, but it demonstrates prolonged efficacy due to slower elimination . Notably, M6G suppresses immune parameters (e.g., natural killer cell activity) at doses as low as 1.0 mg/kg (s.c.), suggesting central mediation of immunomodulation .

- Its molecular weight (541.59) reflects extensive glycosylation, which may reduce blood-brain barrier permeability compared to the parent drug .

- This compound: Unlike M6G, this metabolite is presumed inactive due to glucuronidation’s role in terminating etoricoxib’s COX-2 inhibition.

Pharmacokinetic and Pharmacodynamic Insights

- Potency and Efficacy: M6G’s exceptional potency (up to 360× morphine in tail-flick tests) arises from high intrinsic efficacy at opioid receptors, requiring <1% receptor occupancy for antinociception versus 9.5–47% for morphine . In contrast, etoricoxib’s glucuronide likely lacks therapeutic activity, mirroring typical glucuronide metabolite behavior.

- Immunomodulation: M6G uniquely suppresses interferon-gamma (IFN-γ) production and lymphocyte proliferation, indicating that glucuronides can retain or amplify biological effects unrelated to parent drug targets . No analogous immune studies exist for this compound.

Biological Activity

6'-Desmethyl-6'-methylhydroxy etoricoxib-beta-glucuronide is a metabolite of etoricoxib, a selective cyclooxygenase-2 (COX-2) inhibitor used primarily for its analgesic and anti-inflammatory properties. Understanding the biological activity of this compound is crucial for evaluating its therapeutic potential and safety profile.

- Molecular Formula : C₁₈H₁₅ClN₂O₃S

- Molecular Weight : 348.84 g/mol

- CAS Number : Not available in current databases.

Etoricoxib and its metabolites, including this compound, exert their effects primarily through selective inhibition of COX-2, an enzyme involved in the inflammatory process. This inhibition leads to reduced production of prostaglandins, which are mediators of pain and inflammation.

Inhibition of COX Enzymes

Research indicates that this compound retains some inhibitory activity against COX-2, although the potency may differ from that of etoricoxib itself. The selectivity for COX-2 over COX-1 is a hallmark of this class of drugs, minimizing gastrointestinal side effects commonly associated with non-selective NSAIDs.

Pharmacokinetics

The pharmacokinetics of this compound suggest that it is formed through glucuronidation, a common metabolic pathway for many drugs. This process enhances the solubility and excretion of the compound, potentially affecting its bioavailability and efficacy.

Clinical Observations

- Efficacy in Rheumatoid Arthritis : A study involving patients with rheumatoid arthritis demonstrated that etoricoxib significantly improved clinical outcomes compared to placebo. The role of its metabolites, including this compound, in this efficacy remains an area for further investigation .

- Adverse Effects : There have been reports linking etoricoxib to severe skin reactions such as toxic epidermal necrolysis (TEN). While these cases primarily focus on the parent compound, understanding the role of its metabolites in adverse reactions is critical for comprehensive safety evaluations .

Comparative Studies

A comparative analysis of various NSAIDs, including etoricoxib and its metabolites, highlighted differences in their pharmacological profiles. The study emphasized that while etoricoxib exhibits strong anti-inflammatory effects, its metabolites may contribute to both therapeutic benefits and adverse effects through different mechanisms .

| Compound | COX-2 Inhibition IC50 (µM) | Bioavailability (%) | Half-life (hours) |

|---|---|---|---|

| Etoricoxib | 0.1 | 100 | 22 |

| This compound | TBD | TBD | TBD |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying 6'-desmethyl-6'-methylhydroxy etoricoxib-beta-glucuronide in biological matrices?

- Methodology : High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard due to its sensitivity and specificity. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is essential to differentiate between isomers (e.g., phenolic vs. benzylic glucuronides) . Chromatographic conditions should optimize mobile phase gradients (e.g., acetonitrile/ammonium acetate) to resolve polar glucuronide metabolites from matrix interferences .

Q. How can researchers synthesize this compound for in vitro studies?

- Methodology : Enzymatic synthesis using UDP-glucuronosyltransferase (UGT) isoforms (e.g., UGT1A1 or UGT2B7) in liver microsomes is preferred for generating physiologically relevant metabolites. Chemical synthesis requires regioselective protection of hydroxyl groups and β-glucuronidation via Koenigs-Knorr reactions, followed by deprotection . Purity validation (≥95%) via reverse-phase HPLC is critical .

Q. What are the primary stability challenges for this glucuronide in aqueous solutions?

- Methodology : Hydrolytic instability at physiological pH (7.4) necessitates storage at -80°C in lyophilized form. Stability studies should assess degradation kinetics under varying temperatures and pH using accelerated stability protocols (ICH guidelines). Include antioxidants (e.g., ascorbic acid) or enzyme inhibitors (e.g., β-glucuronidase inhibitors) in buffers to prevent enzymatic cleavage .

Advanced Research Questions

Q. How do conflicting data on the metabolic pathways of etoricoxib and its glucuronide metabolites arise, and how can they be resolved?

- Methodology : Discrepancies often stem from interspecies variability in UGT expression (e.g., human vs. rodent microsomes) or assay conditions (e.g., cofactor concentrations). Resolve by:

- Conducting interspecies comparative metabolism studies.

- Using recombinant UGT isoforms to isolate specific enzymatic activities.

- Applying kinetic modeling (e.g., Michaelis-Menten parameters) to quantify metabolic contributions .

Q. What experimental designs are optimal for studying the enterohepatic recirculation of this compound?

- Methodology : Use bile-cannulated animal models (e.g., rats) to collect bile and plasma samples post-dose. LC-MS/MS quantifies parent drug and glucuronide in bile, plasma, and feces. Pharmacokinetic modeling (e.g., non-compartmental analysis) evaluates recirculation extent. Include β-glucuronidase-treated samples to confirm hydrolytic reactivation .

Q. How can researchers address contradictory data on the glucuronide’s role in drug-drug interactions (DDIs)?

- Methodology : Mechanistic studies using sandwich-cultured human hepatocytes or vesicular transport assays (e.g., with MRP2/ABCC2 transporters) clarify whether DDIs arise from UGT inhibition, transporter competition, or both. Co-incubate with prototypical inhibitors (e.g., probenecid for transporters) and monitor glucuronide efflux .

Data Analysis and Validation

Q. What statistical approaches are recommended for interpreting variability in glucuronide pharmacokinetic parameters across cohorts?

- Methodology : Population pharmacokinetic modeling (e.g., NONMEM) accounts for covariates (e.g., renal/hepatic function, genetic polymorphisms in UGTs). Bootstrap validation and visual predictive checks ensure model robustness. Stratify data by demographic factors to identify subpopulations with atypical metabolism .

Q. How should researchers validate the specificity of immunoassays for this glucuronide in complex matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.